5-Bromothiazol-2-amine

Descripción general

Descripción

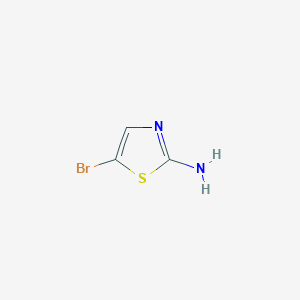

Chemical Identity: 5-Bromothiazol-2-amine (C₃H₃BrN₂S, molecular weight 179.03 g/mol) is a brominated thiazole derivative featuring a bromine atom at the 5-position and an amino group at the 2-position of the heterocyclic ring. Its hydrobromide salt (CAS 61296-22-8) is commonly used in synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromothiazol-2-amine can be synthesized through several methods. One common synthetic route involves the bromination of 2-aminothiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromothiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve solvents like ethanol or dimethylformamide (DMF) and may require catalysts or bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds or other complex structures.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

5-Bromothiazol-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. Notably, it has been utilized in synthesizing compounds such as N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide through nucleophilic substitution and acylation reactions.

Table 1: Synthesis Applications

| Compound Name | Reaction Type | Reference |

|---|---|---|

| N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide | Nucleophilic Substitution | |

| 2-N-acetylsulfanilamid0-5-bromothiazole | Acylation |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including Salmonella typhimurium. The compound's ability to form reactive nitro groups enhances its biological activity, potentially making it effective against resistant bacterial strains .

Cancer Research

In the context of oncology, derivatives of this compound have been explored as inhibitors of Aurora kinases (AURKA and AURKB), which are vital in cell division and are often overexpressed in cancer cells. This suggests potential therapeutic applications in cancer treatment .

Table 2: Biological Applications

| Application Area | Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against Salmonella typhimurium | |

| Cancer Treatment | Inhibitor of Aurora kinases |

Industrial Applications

Production of Chemical Intermediates

In industrial chemistry, this compound is utilized in the production of various chemical intermediates and specialty chemicals. This includes its role in developing dyestuffs, fungicides, and textile treating agents .

Case Studies

Corrosion Inhibition

A study investigated the corrosion behavior of thiazole derivatives, including this compound, on mild steel in sulfuric acid media. The findings demonstrated that these compounds can significantly reduce corrosion rates, suggesting their utility as corrosion inhibitors in industrial applications .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as an antibacterial agent and its role in synthesizing other bioactive molecules. For instance, studies have shown that modifications to the thiazole ring can enhance antibacterial activity against resistant strains .

Mecanismo De Acción

The mechanism of action of 5-Bromothiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes . The exact pathways and targets can vary based on the specific context and application.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key Comparative Insights

Corrosion Inhibition

- Mechanism : BTA, EBT, and DTA act as cathodic inhibitors by adsorbing on metal surfaces. DFT studies reveal that electron-withdrawing groups (e.g., bromine in BTA) enhance adsorption via charge transfer, while bulky substituents (e.g., methyl in DTA) reduce efficiency .

- Performance :

Physical Properties

- Solubility : BTA is soluble in polar aprotic solvents (DCM, THF), while phenyl-substituted oxazoles (e.g., 5-(4-bromophenyl)-1,3-oxazol-2-amine) exhibit lower solubility due to aromatic hydrophobicity .

- Thermal Stability : Benzothiazoles (e.g., EBT) show higher melting points (>200°C) compared to BTA (~180°C) due to fused-ring rigidity .

Actividad Biológica

5-Bromothiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological properties of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a bromine atom and an amino group. Its molecular formula is C_4H_4BrN_3S, and it has a molecular weight of approximately 202.07 g/mol. The presence of the bromine atom and the amino group contributes to its biological reactivity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A notable investigation focused on the synthesis of Ni(II) and Zn(II) complexes with this compound, assessing their antibacterial activity against several Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The Ni(II) complex showed MIC values ranging from 1.95 to 7.81 µg/mL , outperforming standard antibiotics like Streptomycin against pathogens such as Escherichia coli and Staphylococcus aureus .

- Mechanism of Action : Molecular docking studies indicated that the Ni complex binds effectively to E. coli NAD synthetase, suggesting a specific target interaction that underlies its antibacterial efficacy .

Table 1: Antibacterial Activity of this compound Complexes

| Bacterial Strain | MIC (µg/mL) | Compound Used |

|---|---|---|

| Staphylococcus aureus | 7.81 | Ni(II) Complex |

| Methicillin-resistant Staphylococcus aureus | 5.00 | Ni(II) Complex |

| Escherichia coli | 1.95 | Ni(II) Complex |

| Klebsiella pneumoniae | 6.50 | Zn(II) Complex |

| Pseudomonas aeruginosa | 8.00 | Zn(II) Complex |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Case Study:

A study involving a series of thiazole derivatives, including those based on this compound, demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compounds exhibited IC50 values in the low micromolar range, indicating potent activity .

Table 2: Anticancer Activity of Thiazole Derivatives

| Cell Line | IC50 (µM) | Compound Type |

|---|---|---|

| HepG2 | 3.5 | 5-Bromothiazol Derivative |

| MCF7 | 4.0 | 5-Bromothiazol Derivative |

| A549 | 2.8 | 5-Bromothiazol Derivative |

| HCT116 | 3.0 | 5-Bromothiazol Derivative |

Q & A

Basic Research Questions

Q. What experimental and theoretical methods are used to study the corrosion inhibition properties of 5-Bromothiazol-2-amine (BTA)?

- Methodology :

- Electrochemical Techniques : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to measure inhibition efficiency in acidic media. These methods quantify corrosion rates and charge-transfer resistance .

- Quantum Chemical Calculations : Density Functional Theory (DFT) analyzes molecular properties (e.g., HOMO/LUMO energies, Fukui indices) to identify active sites for metal surface interactions .

- Key Findings : BTA exhibits moderate inhibition efficiency (~60–75% at 1 mM concentration) due to electron-donating NH₂ and electron-withdrawing Br groups, which enhance adsorption on metal surfaces .

Q. How can the synthetic route for this compound be optimized for high purity and yield?

- Methodology :

- Nucleophilic Substitution : React 2-aminothiazole with brominating agents (e.g., NBS or Br₂ in controlled conditions).

- Purification : Column chromatography or recrystallization in ethanol/water mixtures removes byproducts like dibrominated derivatives .

- Data : Typical yields range from 65–80%, with purity >95% confirmed via HPLC and melting point analysis (mp: 128–130°C) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms structure (e.g., NH₂ protons at δ 5.2–5.4 ppm, Br-induced deshielding of thiazole protons) .

- IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C-Br vibrations) validate functional groups .

- Mass Spectrometry : ESI-MS (m/z 179 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How do computational models explain the structure-activity relationship (SAR) of this compound in biological systems?

- Methodology :

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes, DNA) using software like AutoDock.

- Pharmacophore Mapping : Identifies critical motifs (e.g., thiazole ring, bromine) for binding to antimicrobial or antitumor targets .

Q. What strategies resolve contradictions in experimental data on BTA’s reactivity across different solvents?

- Methodology :

- Solvent Screening : Compare reaction kinetics in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents using UV-Vis or HPLC .

- DFT Solvation Models : COSMO-RS predicts solvent effects on electronic structure and reaction pathways .

- Example : BTA shows higher nucleophilicity in DMSO due to strong solvation of Br⁻, whereas H-bonding in water stabilizes intermediates .

Q. How does BTA’s stability under oxidative or thermal stress impact its application in long-term studies?

- Methodology :

- Accelerated Degradation Studies : Expose BTA to H₂O₂ or elevated temperatures (40–80°C) and monitor decomposition via TGA and LC-MS .

- Degradation Pathways : Bromine substitution increases resistance to oxidation compared to non-halogenated analogs, but prolonged heating (>100°C) induces thiazole ring cleavage .

Propiedades

IUPAC Name |

5-bromo-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHCLXWELPFVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275455 | |

| Record name | 5-bromothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-22-8 | |

| Record name | 2-Amino-5-bromothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiazolamine, 5-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-bromo-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.